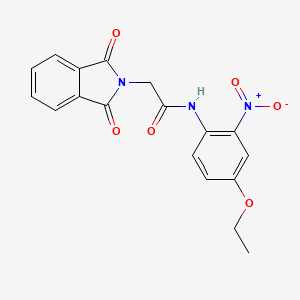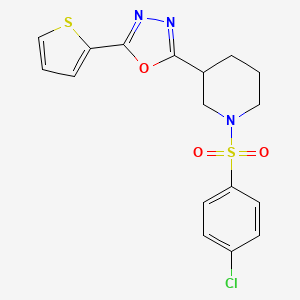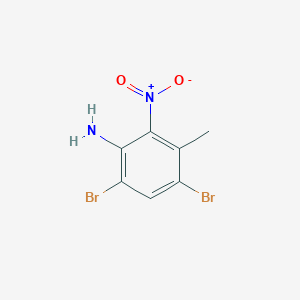
2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide, also known as EIPA, is a small molecule inhibitor that has been widely used in scientific research. EIPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating cellular processes.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
- A study by Nikalje (2014) reported the microwave-assisted synthesis of related acetamide derivatives, showing promising anti-inflammatory activity in both in-vitro and in-vivo models compared to diclofenac, with certain compounds demonstrating good gastrointestinal safety profiles Nikalje, 2014.
Antimicrobial Applications
- Debnath and Ganguly (2015) synthesized a series of acetamide derivatives evaluated for antibacterial and antifungal activities, identifying compounds with significant antimicrobial efficacy Debnath & Ganguly, 2015.
Anticonvulsant Applications
- Nikalje, Khan, and Ghodke (2011) designed and synthesized acetamide derivatives that were evaluated for anticonvulsant activity, showing protection against maximal electroshock seizure (MES) test, indicative of their potential to inhibit seizure spread Nikalje, Khan, & Ghodke, 2011.
Anticancer Applications
- Rani, Pal, Hegde, and Hashim (2014) developed new chemical entities of acetamide derivatives assessed for anticancer activity against breast cancer and neuroblastoma cell lines, with compounds displaying promising anticancer, anti-inflammatory, and analgesic activities Rani, Pal, Hegde, & Hashim, 2014.
Material Science Applications
- Faghihi, Absalar, and Hajibeygi (2010) prepared a new class of optically active polyamides containing pendent groups related to the chemical structure , highlighting the polymers' solubility in polar organic solvents and their potential for material science applications Faghihi, Absalar, & Hajibeygi, 2010.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-2-27-11-7-8-14(15(9-11)21(25)26)19-16(22)10-20-17(23)12-5-3-4-6-13(12)18(20)24/h3-9H,2,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIYSTGUWNZHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)

![3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide](/img/structure/B2690734.png)
![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)
![Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690736.png)
![4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride](/img/structure/B2690739.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)

![Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2690743.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)